Cas no 190139-07-2 (4-Chloro-3-(methoxymethyl)quinolin-8-amine)
4-Chloro-3-(methoxymethyl)quinolin-8-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-3-(methoxymethyl)quinolin-8-amine
- 8-Quinolinamine, 4-chloro-3-(methoxymethyl)-
- SB70338
- 190139-07-2
- SCHEMBL6538051
-
- Inchi: 1S/C11H11ClN2O/c1-15-6-7-5-14-11-8(10(7)12)3-2-4-9(11)13/h2-5H,6,13H2,1H3
- InChI Key: BJHYXLAPZTXZMB-UHFFFAOYSA-N
- SMILES: ClC1C(=CN=C2C(=CC=CC2=1)N)COC
Computed Properties
- Exact Mass: 222.0559907g/mol
- Monoisotopic Mass: 222.0559907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 48.1Ų
4-Chloro-3-(methoxymethyl)quinolin-8-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM144589-1g |
4-chloro-3-(methoxymethyl)quinolin-8-amine |
190139-07-2 | 95% | 1g |
$1062 | 2021-08-05 | |
| Chemenu | CM144589-1g |
4-chloro-3-(methoxymethyl)quinolin-8-amine |
190139-07-2 | 95% | 1g |
$921 | 2023-02-17 | |
| Alichem | A189007482-1g |
4-Chloro-3-(methoxymethyl)quinolin-8-amine |
190139-07-2 | 95% | 1g |
$921.12 | 2023-09-02 |
4-Chloro-3-(methoxymethyl)quinolin-8-amine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 4-Chloro-3-(methoxymethyl)quinolin-8-amine
Research Briefing on 4-Chloro-3-(methoxymethyl)quinolin-8-amine (CAS: 190139-07-2) in Chemical Biology and Pharmaceutical Applications
The compound 4-Chloro-3-(methoxymethyl)quinolin-8-amine (CAS: 190139-07-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug discovery. This briefing synthesizes the latest findings on its synthesis, biological activity, and applications in medicinal chemistry.
Recent studies highlight the compound's role as a key intermediate in the synthesis of quinoline-based therapeutics. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing kinase inhibitors, particularly targeting JAK2 and EGFR pathways. The methoxymethyl and chloro substituents at the 3- and 4-positions, respectively, were found to significantly influence binding affinity and selectivity.
Structural-activity relationship (SAR) investigations reveal that modifications at the 8-amino position of 4-Chloro-3-(methoxymethyl)quinolin-8-amine can dramatically alter pharmacological properties. Researchers at the University of Cambridge reported in ACS Medicinal Chemistry Letters (2024) that acylation of the amine group led to compounds with improved blood-brain barrier penetration, suggesting potential applications in CNS disorders.
In cancer research, derivatives of this compound have shown promising antiproliferative activity. A multi-center study published in European Journal of Medicinal Chemistry (2024) identified several analogs with sub-micromolar IC50 values against triple-negative breast cancer cell lines. The lead compound from this series is currently undergoing preclinical evaluation.
The synthetic accessibility of 190139-07-2 has been improved through recent methodological advances. A green chemistry approach developed by MIT researchers (Nature Communications, 2023) achieved a 78% yield using microwave-assisted synthesis, addressing previous challenges with traditional thermal methods.
From a safety perspective, preliminary toxicology studies indicate favorable profiles for derivatives of this scaffold. The 8-amino group appears to mitigate some of the hepatotoxicity concerns associated with other quinoline derivatives, as reported in Toxicology and Applied Pharmacology (2023).
Future research directions include exploring its potential in combination therapies and as a fluorescent probe for biological imaging. The compound's unique photophysical properties, documented in Chemical Science (2024), suggest applications beyond traditional drug development.
In conclusion, 4-Chloro-3-(methoxymethyl)quinolin-8-amine represents a promising chemical entity with diverse pharmaceutical applications. Its structural features offer multiple points for derivatization, making it a valuable tool for medicinal chemists targeting various disease pathways.
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